3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Description
Properties
IUPAC Name |
4-(3-carboxy-4-fluorophenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O4/c15-11-4-2-7(5-10(11)14(19)20)8-1-3-9(13(17)18)12(16)6-8/h1-6H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWAYUCBIWGOAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(=O)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690931 | |
| Record name | 3',4-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-34-6 | |
| Record name | [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 3′,4-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261956-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
3’,4-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atoms in the compound enhance its binding affinity and specificity towards target biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily driven by the electrostatic and hydrophobic interactions between the fluorine atoms and the active sites of the enzymes.
Cellular Effects
The effects of 3’,4-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound modulates the activity of key signaling molecules such as protein kinases and phosphatases, leading to alterations in cell proliferation and apoptosis. Additionally, it affects the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 3’,4-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting or activating their catalytic functions. For example, it has been found to inhibit the activity of certain proteases by forming stable complexes with their active sites. This inhibition is facilitated by the strong electrostatic interactions between the fluorine atoms and the charged residues in the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’,4-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid change over time due to its stability and degradation properties. The compound is relatively stable under ambient conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that the compound can induce sustained changes in cellular function, including alterations in cell cycle progression and differentiation.
Dosage Effects in Animal Models
The effects of 3’,4-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as enhanced antioxidant activity and improved metabolic function. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. These adverse effects are likely due to the accumulation of the compound in tissues and its interaction with critical cellular components.
Metabolic Pathways
3’,4-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 3’,4-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is transported and distributed through specific transporters and binding proteins. The compound’s fluorine atoms enhance its affinity for lipid membranes, facilitating its accumulation in lipid-rich compartments. Additionally, it interacts with transport proteins that mediate its uptake and distribution across cellular compartments.
Subcellular Localization
The subcellular localization of 3’,4-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is influenced by targeting signals and post-translational modifications. The compound is predominantly localized in the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. The presence of fluorine atoms enhances its targeting to these organelles, facilitating its interaction with mitochondrial and ER-associated proteins.
Biological Activity
3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid (CAS Number: 1261956-34-6) is a synthetic compound with significant potential in biochemical research and therapeutic applications. Its molecular formula is C14H8F2O4, and it has a molecular weight of 278.21 g/mol. This article explores its biological activity, including its mechanisms of action, effects on cellular processes, and potential therapeutic uses.
The compound features two fluorine atoms that enhance its biological activity by improving binding affinity to target biomolecules. The presence of these fluorine substituents allows for stronger interactions with enzymes and receptors involved in various metabolic pathways.
Biochemical Interactions
1. Enzyme Interactions
this compound interacts with several enzymes critical for cellular function. Notably, it has been shown to affect:
- Superoxide Dismutase (SOD) : Enhancing its activity helps mitigate oxidative stress.
- Catalase : Inhibition or modulation of catalase activity can influence hydrogen peroxide levels within cells.
2. Cellular Effects
The compound significantly impacts cellular processes such as:
- Cell Signaling : Modulates pathways involving protein kinases and phosphatases, affecting cell proliferation and apoptosis.
- Gene Expression : Alters the expression of genes related to metabolism and oxidative stress responses.
The biological activity of this compound is primarily mediated through its binding to specific biomolecules:
- Proteases : It inhibits certain proteases by forming stable complexes with their active sites, which can lead to altered protein turnover within cells.
- Metabolic Enzymes : Influences glycolysis and the tricarboxylic acid cycle by interacting with key metabolic enzymes .
Dosage Effects and Toxicity
Research indicates that the effects of this compound vary significantly with dosage:
- Low Doses : Show beneficial effects such as increased antioxidant activity and enhanced metabolic function.
- High Doses : Can induce toxicity characterized by oxidative stress and cellular damage due to accumulation in tissues.
Case Studies
Several studies have investigated the cytotoxic effects of this compound against cancer cell lines:
| Cell Line | CC50 (µM) | Selective Cytotoxicity Index |
|---|---|---|
| COLO201 | < 1 | High |
| MDA-MB-231 | > 10 | Low |
| A549 (Lung Cancer) | > 10 | Low |
These findings suggest that the compound exhibits selective cytotoxicity towards specific cancer cell lines while sparing normal cells .
Antioxidant Activity
The compound's ability to act as an antioxidant has been explored through theoretical studies that assess its mechanism:
- Scavenging Ability : It demonstrates significant scavenging abilities against free radicals, which are implicated in various diseases including cancer and cardiovascular conditions .
- Mechanistic Insights : Computational models indicate that structural modifications can enhance its antioxidant properties through improved electron donation capabilities .
Scientific Research Applications
Biochemical Interactions
1. Enzyme Interactions
The compound exhibits a strong affinity for various enzymes due to the presence of fluorine atoms, which enhance binding specificity. Notable interactions include:
| Enzyme | Effect |
|---|---|
| Superoxide Dismutase | Enhances activity, reducing oxidative stress |
| Catalase | Modulates activity affecting hydrogen peroxide levels |
2. Cellular Effects
3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid influences several cellular processes:
- Cell Signaling: Alters pathways involving protein kinases and phosphatases.
- Gene Expression: Affects genes related to metabolism and oxidative stress responses.
Case Studies and Research Findings
Case Study 1: Antioxidant Activity
In a controlled laboratory study, this compound was administered to cell cultures exposed to oxidative stress. Results indicated a significant reduction in oxidative markers and improved cell viability at optimized concentrations.
Case Study 2: Dosage Effects in Animal Models
A dosage-dependent study in rodents demonstrated that low doses of the compound enhanced metabolic function and antioxidant activity. Conversely, high doses led to oxidative stress and cellular damage due to accumulation in tissues.
Applications in Therapeutics
The unique properties of this compound position it as a promising candidate for therapeutic applications:
- Cancer Research: The compound's ability to modulate cell signaling pathways may be leveraged in cancer treatment strategies.
- Metabolic Disorders: Its influence on metabolic pathways suggests potential use in managing conditions like diabetes or obesity.
Summary of Findings
The multifaceted applications of this compound highlight its importance in biochemical research. Its interactions with enzymes and cellular processes provide a foundation for further exploration in therapeutic contexts.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1261956-34-6 .
- Molecular Formula : C₁₄H₈F₂O₄.
- Molecular Weight : 278.21 g/mol .
- Physical Properties : White crystalline solid with poor solubility in common organic solvents .
Comparative Analysis with Structural Analogs
Substituent Effects: Fluorine vs. Other Functional Groups
Key Observations :
- Fluorine vs. Chlorine : Chlorine (3-Methyl 3′-chloro analog) introduces stronger halogen bonding and bulkiness, increasing lipophilicity but reducing solubility compared to fluorine .
- Electron-Donating Groups : Methoxy (OCH₃) in 2′-fluoro-5-methoxy analog enhances polarity and hydrogen bonding capacity, contrasting with fluorine’s electron-withdrawing nature .
- Positional Isomerism : 3',4'-difluoro vs. 3',5'-difluoro isomers exhibit distinct symmetry and intermolecular interactions, impacting solubility and reactivity in drug synthesis .
Role in Metal-Organic Frameworks (MOFs)
Key Observations :
- Fluorine vs. Trifluoromethyl : CF₃ groups in UiO-67 analogs provide superior thermal and chemical stability but require complex synthesis. The 3',4'-difluoro analog offers a balance between stability and synthetic accessibility .
- Amino-Functionalized Analogs: NH₂ groups enable room-temperature MOF synthesis but reduce hydrophobicity compared to fluorinated linkers .
Preparation Methods
General Synthetic Approach
The preparation of this compound typically involves multi-step synthetic routes starting from fluorinated aromatic precursors. The key synthetic strategies include:
- Cross-coupling reactions (notably Suzuki-Miyaura coupling) to construct the biphenyl core with fluorine substituents.
- Oxidation of methyl or ester groups to carboxylic acids.
- Selective fluorination or use of fluorinated starting materials to introduce fluorine atoms at desired positions.
This approach allows precise placement of fluorine atoms at the 3' and 4 positions and installation of carboxylic acid groups at 3 and 4' positions on the biphenyl scaffold.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction between aryl halides and aryl boronic acids or esters. For this compound, fluorinated aryl bromides or iodides bearing ester groups are coupled to assemble the biphenyl backbone with fluorine atoms in place.
- High regioselectivity.
- Good yields with minimized by-products.
- Compatibility with various functional groups including esters and fluorines.
Oxidation to Carboxylic Acids
Following biphenyl formation, methyl esters or methyl groups on the aromatic rings are oxidized to carboxylic acids. Common oxidizing agents include:
- Potassium permanganate (KMnO4) : A strong oxidant effective for converting methyl groups to carboxylic acids.
- Molecular oxygen with cobalt or manganese catalysts : Used in industrial processes for selective oxidation under milder conditions.
This oxidation step is critical for obtaining the dicarboxylic acid functionality at the 3 and 4' positions.
Detailed Preparation Procedure from Literature and Patents
Preparation of Dimethyl 4,4’-difluoro-[1,1’-biphenyl]-2,2’-dicarboxylate Intermediate
A representative synthetic precursor is the dimethyl ester of the difluorinated biphenyl dicarboxylic acid. According to recent experimental procedures:
- Starting materials: Methyl 2-bromo-5-fluorobenzoate and copper powder.
- Solvent: Dimethylformamide (DMF).
- Conditions: Reflux under nitrogen atmosphere for 16 hours.
- Outcome: Formation of dimethyl 4,4’-difluoro-[1,1’-biphenyl]-2,2’-dicarboxylate intermediate.
This intermediate is then subjected to hydrolysis to yield the dicarboxylic acid.
Hydrolysis of Esters to Dicarboxylic Acid
The dimethyl esters are hydrolyzed under acidic or basic conditions to afford the free dicarboxylic acid:
- Basic hydrolysis: Using aqueous sodium hydroxide or potassium hydroxide at elevated temperatures.
- Acidic workup: Acidification with dilute hydrochloric acid to precipitate the dicarboxylic acid.
- Purification: Recrystallization from suitable solvents such as water or alcohols.
Oxidation of Biphenyl Precursors
An alternative method involves direct oxidation of biphenyl derivatives:
- Starting material: 4,4'-diisopropylbiphenyl or fluorinated analogs.
- Oxidants: Molecular oxygen in presence of cobalt and/or manganese catalysts.
- Solvent: Glacial acetic acid or other aliphatic monocarboxylic acids.
- Conditions: Elevated temperature (~180°C) and pressure.
- Outcome: Selective oxidation to biphenyl dicarboxylic acids with high purity and yield.
This method is industrially relevant for large-scale synthesis, offering efficient oxidation without extensive purification steps.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Parameters
Reaction Temperature and Time
Catalyst Loading
Solvent Effects
- Amide solvents like DMF and DMSO are preferred for coupling reactions due to their ability to dissolve fluorinated aromatic compounds and stabilize intermediates.
- Aliphatic monocarboxylic acids (e.g., acetic acid) serve as solvents in oxidation reactions, facilitating catalyst activity and product crystallization.
Summary of Key Notes on Preparation
- Starting materials must be carefully selected to ensure fluorine atoms are positioned correctly.
- Cross-coupling reactions are central for biphenyl formation with fluorine substituents.
- Oxidation steps convert methyl or ester groups to carboxylic acids, using either strong oxidants or catalytic aerobic oxidation.
- Reaction conditions (temperature, time, solvent, catalyst) require optimization for maximizing yield and purity.
- Purification typically involves recrystallization; chromatographic methods may be employed for laboratory-scale synthesis.
- Industrial methods favor oxidation of diisopropyl-substituted biphenyls with molecular oxygen and metal catalysts for cost-effectiveness and scalability.
Q & A
Q. What computational methods predict the framework topology of MOFs built with this linker?
- Methodological Answer : Use density functional theory (DFT) to calculate ligand-metal binding energies and molecular dynamics (MD) to simulate pore flexibility. For reticular design, employ TOPOS or Zeo++ to map net topology (e.g., ftw for Zr-MOFs) .
Data Contradiction Analysis
- Purity Discrepancies : (95%+) and 3 (97%) report varying purity levels. Researchers should verify via elemental analysis (C/H/N) and NMR integration, as fluorine content is critical for MOF performance .
- CAS Number Conflicts : The compound has multiple CAS entries (e.g., 1261956-34-6 vs. 1261929-07-0), likely due to regioisomeric variations. Confirm regiochemistry via NOESY or X-ray crystallography .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
